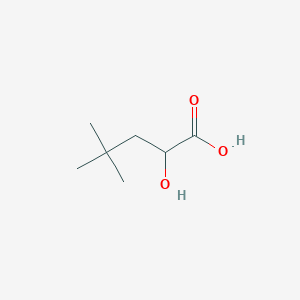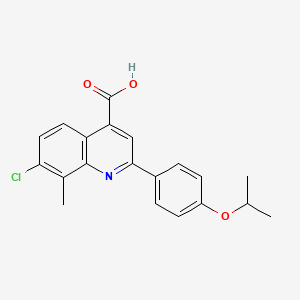
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (or CIPM) is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen. It is a highly versatile molecule that has numerous applications in the field of organic synthesis. CIPM has been used in the synthesis of a variety of compounds, including drugs, pesticides, and polymers. Additionally, it has been used in the synthesis of a wide range of other molecules, including those used in the production of dyes, optical brighteners, and fragrances.
Scientific Research Applications
Pharmacological Potential and Biological Activities
Antioxidant and Anti-inflammatory Properties : Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their antioxidant and anti-inflammatory activities. These compounds play significant roles in protecting against oxidative stress and inflammation, which are critical factors in various chronic diseases. The structural analogy of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid with known phenolic compounds suggests potential for similar biological activities (Naveed et al., 2018).
Antimicrobial Activity : The antimicrobial properties of Chlorogenic Acid, particularly against a wide range of bacteria, viruses, and fungi, highlight the potential of structurally similar compounds for applications in combating microbial infections. This suggests that 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid could be investigated for its antimicrobial efficacy (Santana-Gálvez et al., 2017).
Anti-cancer Properties : The repurposing of Chloroquine-containing compounds, which share a similar quinoline backbone, in cancer therapy suggests a potential research direction for the subject compound. The ability to modulate signaling pathways critical for cancer cell proliferation makes these compounds attractive for therapeutic applications (Njaria et al., 2015).
Neuroprotective Effects : The broad spectrum of biological activities of 8-Hydroxyquinoline derivatives, including neuroprotective effects, provides a precedent for the investigation of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid in similar applications. The structural features that confer metal chelation properties could be relevant for treating neurodegenerative disorders (Gupta et al., 2021).
properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYZBRINYMXEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

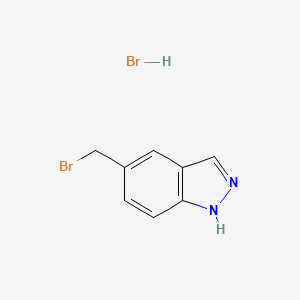
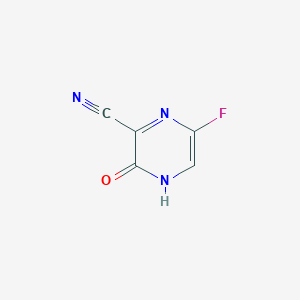
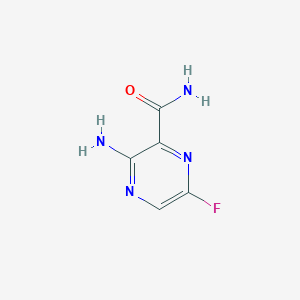
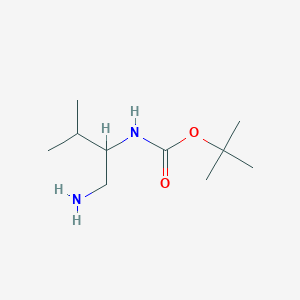
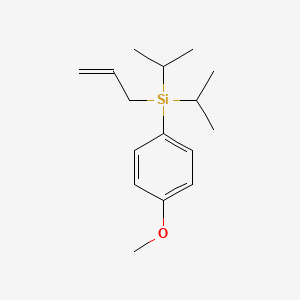
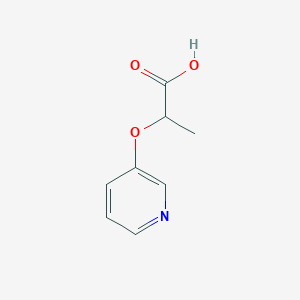
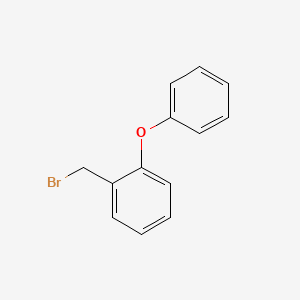
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
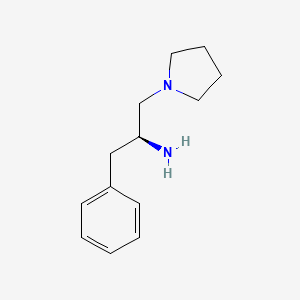
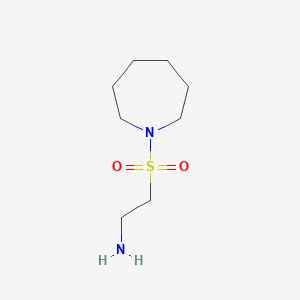
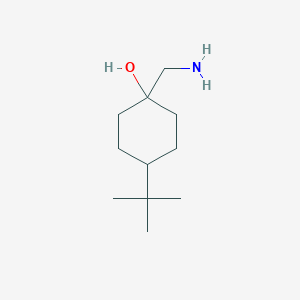
![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

